molecular formula C18H25FN2O2 B11172515 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11172515
M. Wt: 320.4 g/mol
InChI Key: FNYNSRFYRDIIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group, an ethyl chain, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Ethyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with ethylamine to form 2-(4-fluorophenyl)ethylamine.

    Cyclization to Form Pyrrolidine Ring: The intermediate is then reacted with succinic anhydride under basic conditions to form the pyrrolidine ring.

    Introduction of the Carboxamide Group: The final step involves the reaction of the pyrrolidine intermediate with pentan-2-amine to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Studied for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-chlorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-[2-(4-bromophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide: Similar structure with a bromine atom instead of fluorine.

    1-[2-(4-methylphenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide imparts unique chemical and biological properties to the compound. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C18H25FN2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pentan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H25FN2O2/c1-3-4-13(2)20-18(23)15-11-17(22)21(12-15)10-9-14-5-7-16(19)8-6-14/h5-8,13,15H,3-4,9-12H2,1-2H3,(H,20,23)

InChI Key

FNYNSRFYRDIIJV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.